(+)-Neomenthol

Description

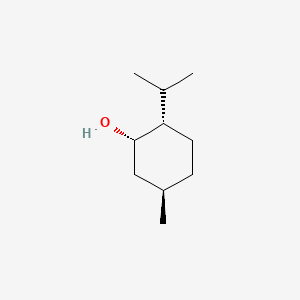

(+)-neomenthol is a p-menthan-3-ol.

This compound has been reported in Minthostachys mollis, Pycnanthemum floridanum, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044326, DTXSID20883998 | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOMENTHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOMENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), -22 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a naturally occurring monoterpene alcohol, is a stereoisomer of menthol.[1] It is found in various essential oils, notably those from plants of the Mentha genus, such as corn mint (Mentha arvensis).[2] Characterized by its distinct minty aroma, this compound and its related isomers are of significant interest in the pharmaceutical, cosmetic, and food industries for their sensory properties and potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources and provide a basis for its characterization and application in research and development.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | |

| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [2][4] |

| CAS Number | 2216-52-6 | [4] |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid or white crystalline solid | [1][3] |

| Odor | Menthol-like, minty | [2] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -22 °C (lit.) | [2][4] |

| Boiling Point | 212 °C (at 760 mmHg) 95 °C (at 12 mmHg) | [3] |

| Density | 0.899 g/mL at 25 °C (lit.) | [2][4] |

| Solubility | Very soluble in alcohol and volatile oils; slightly soluble in water. Less than 1 mg/mL at 21°C. | |

| Optical Rotation | [α]²²/D +17.3°, neat [α]²⁰/D +15.0 to +20.0° (neat) | [3][4] |

| Refractive Index | n²⁰/D 1.461 (lit.) | [4] |

| Flash Point | 82 °C (180 °F) | [2][6] |

| Vapor Pressure | 0.8 mmHg at 20 °C | [4] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its identification, purity assessment, and application. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure compounds, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is crystalline and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[7]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Mineral oil

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level above the side arm.

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Data Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water and weigh it (m₃).

-

Calculation: The mass of the this compound is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Optical Rotation Measurement

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a chiral substance.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Blank Measurement: Fill the polarimeter cell with a suitable solvent (if measuring a solution) or leave it empty if measuring a neat liquid. Place the cell in the polarimeter and zero the instrument.

-

Sample Measurement: Carefully fill the polarimeter cell with the this compound sample, ensuring no air bubbles are present.

-

Place the filled cell into the polarimeter.

-

Data Recording: Observe the angle of rotation. For this compound, the rotation will be to the right (dextrorotatory). Record the observed rotation (α), the temperature, the path length (l), and the concentration (c) if a solution is used.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) (for solutions) or [α] = α / (l * d) (for neat liquids, where d is the density).

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound, suggesting its potential in various therapeutic areas. Notably, research points towards its anti-cancer properties. One study indicated that neomenthol may exert multi-target anti-cancer effects, potentially through the modulation of the PI3K/AKT/mTOR signaling pathway .[7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

References

- 1. studylib.net [studylib.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

(1S,2S,5R)-(+)-Neomenthol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1S,2S,5R)-(+)-Neomenthol

This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate the structure of (1S,2S,5R)-(+)-Neomenthol. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

(1S,2S,5R)-(+)-Neomenthol is a diastereomer of menthol, a well-known monoterpenoid alcohol found in peppermint and other mint oils.[1][2] Its specific stereochemistry dictates its physical properties and biological activity, making accurate structure elucidation a critical aspect of its study and application. The process of determining its structure involves a combination of spectroscopic techniques to piece together its molecular formula, connectivity, and three-dimensional arrangement.

The IUPAC name for this isomer is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.[3] Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[4]

Spectroscopic Data Analysis

The elucidation of the neomenthol structure relies on the synergistic interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural clues from its fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | ~5 | [M]⁺ (Molecular Ion) |

| 141 | ~20 | [M - CH₃]⁺ |

| 138 | ~15 | [M - H₂O]⁺ |

| 123 | ~30 | [M - H₂O - CH₃]⁺ |

| 95 | ~80 | [M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺ |

| 81 | ~100 (Base Peak) | [C₆H₉]⁺ |

| 71 | ~95 | [M - C₆H₁₂OH]⁺ or fragmentation of cyclohexane ring |

| 43 | ~60 | [C₃H₇]⁺ (Isopropyl group) |

Note: Relative intensities are approximate and can vary between instruments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (+)-Neomenthol shows characteristic absorptions confirming its alcoholic nature.

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3300-3400 | Strong, Broad | O-H stretch (characteristic of an alcohol) |

| ~2870-2960 | Strong | C-H stretch (sp³ hybridized carbons) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1370 | Medium | C-H bend (gem-dimethyl of isopropyl group) |

| ~1045 | Strong | C-O stretch (secondary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the relative stereochemistry of the molecule.

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.11 | m | H-3 (CH-OH) |

| ~1.84 | m | H-8 (CH-iPr) |

| ~1.70 | m | H-2, H-4, H-5 |

| ~1.53 | m | H-1 |

| ~1.27 | m | H-6a |

| ~1.09 | m | H-6e |

| ~0.96 | d | H-9, H-10 (iPr CH₃) |

| ~0.87 | d | H-7 (Methyl CH₃) |

Source: Data compiled from multiple spectroscopic databases.[5][6]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Carbon Assignment |

| 67.7 | C-3 (CH-OH) |

| 47.9 | C-2 |

| 42.6 | C-6 |

| 35.1 | C-4 |

| 29.2 | C-5 |

| 25.8 | C-8 (CH-iPr) |

| 24.2 | C-1 |

| 22.4 | C-7 (Methyl CH₃) |

| 21.2 | C-10 (iPr CH₃) |

| 20.7 | C-9 (iPr CH₃) |

Source: Data compiled from multiple spectroscopic databases.[5][7][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the structure elucidation of (1S,2S,5R)-(+)-Neomenthol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher.[8]

-

Parameters: Data is typically acquired at room temperature (298K).[5]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For the liquid film method, a single drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The prepared plates are mounted in the spectrometer.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The background spectrum is subtracted to obtain the final transmittance or absorbance spectrum.

-

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like neomenthol.

-

Sample Introduction: A diluted solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5 or equivalent).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Visualization of the Elucidation Workflow

The logical process for determining the structure of this compound from the raw analytical data is outlined below.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of (1S,2S,5R)-(+)-Neomenthol is unequivocally established through a systematic combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula C₁₀H₂₀O.[3] IR spectroscopy identifies the key hydroxyl functional group.[9] A detailed analysis of 1D and 2D NMR spectra reveals the connectivity of the 2-isopropyl-5-methylcyclohexanol skeleton and establishes the relative stereochemistry of the substituents on the cyclohexane ring. Finally, chiroptical measurements, such as optical rotation, confirm the absolute configuration as (1S,2S,5R), distinguishing it from its enantiomer and other diastereomers.[10] This comprehensive analytical approach is fundamental in natural product chemistry and essential for quality control in the pharmaceutical and flavor industries.

References

- 1. This compound | 2216-52-6 [chemicalbook.com]

- 2. CAS 2216-52-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S,5R)-(+)-ネオメントール ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

- 6. This compound(2216-52-6) 1H NMR [m.chemicalbook.com]

- 7. This compound(2216-52-6) 13C NMR [m.chemicalbook.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. This compound(2216-52-6) IR Spectrum [chemicalbook.com]

- 10. (1S,2S,5R)-(+)-ネオメントール ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Natural Sources of (+)-Neomenthol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol is a naturally occurring monoterpenoid alcohol and one of the four stereoisomers of menthol. While (-)-menthol is the most abundant and commercially significant isomer, known for its characteristic cooling sensation, this compound is also a constituent of the essential oils of various plants, particularly within the Mentha genus. Its presence and relative concentration can influence the overall aroma, flavor, and potential biological activity of these essential oils. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.

Natural Plant Sources and Quantitative Analysis

This compound is primarily found in the essential oils of plants from the Mentha genus (mints). The concentration of this compound can vary significantly depending on the species, cultivar, geographical location, and stage of plant growth. The most prominent natural sources include peppermint (Mentha piperita) and cornmint or wild mint (Mentha arvensis).

Quantitative Data of this compound in Mentha Species

The following table summarizes the quantitative data for neomenthol content in the essential oils of various Mentha species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis from several studies. It is important to note that some studies do not differentiate between the (+) and (-) enantiomers of neomenthol; however, in the context of menthol biosynthesis in Mentha piperita, the reduction of (-)-menthone by a specific reductase leads to the formation of (+)-neomenthorl.

| Plant Species | Cultivar/Origin | Neomenthol Content (%) in Essential Oil | Reference(s) |

| Mentha piperita | Not Specified | 3.6 | [1] |

| Mentha piperita | Not Specified | 0.1 - 6.5 | [2] |

| Mentha piperita | Turkish Origin | 6.7 | [2] |

| Mentha piperita | Not Specified | 2.5 - 3.5 (as this compound) | [2] |

| Mentha arvensis | cv. CIM-Saryu | 1.9 - 2.5 | [3] |

| Mentha arvensis | Not Specified | trace amounts | [4] |

Biosynthesis of this compound

The biosynthesis of menthol and its stereoisomers, including this compound, occurs in the peltate glandular trichomes of Mentha species.[5] The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic steps to produce the precursor (-)-menthone. The final step, the reduction of (-)-menthone, is critical in determining the stereoisomeric composition of the resulting menthol alcohols.

Two key enzymes with distinct stereospecificity are responsible for this reduction in Mentha piperita[1][4][6]:

-

(-)-Menthone:(-)-menthol reductase (MMR) : This enzyme primarily reduces (-)-menthone to (-)-menthol.

-

(-)-Menthone:this compound reductase (MNMR) : This enzyme specifically reduces (-)-menthone to this compound.[6]

The relative expression and activity of these two reductases determine the ratio of (-)-menthol to this compound in the essential oil.

Biosynthetic Pathway Diagram

References

- 1. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. | Semantic Scholar [semanticscholar.org]

- 3. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Neomenthol: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a diastereomer of the well-known cooling agent menthol, is a monoterpenoid that has garnered interest in various fields, including organic synthesis and fragrance chemistry. Its unique stereochemistry and physical properties distinguish it from the other seven stereoisomers of menthol. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, separation, and characterization.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of terpene chemistry and the elucidation of the complex stereochemistry of menthol. While a singular "discovery" event for this compound is not well-documented, its identification emerged from the systematic investigation of the components of mint oils and the synthetic efforts to produce menthol isomers in the late 19th and early 20th centuries.

The foundational work on terpenes was laid by chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive research on the classification and structural elucidation of these natural products.[1] Early investigations into peppermint oil revealed that (-)-menthol was the major constituent.[2] However, as analytical techniques improved, it became evident that other stereoisomers were also present in smaller quantities.

The synthesis of menthol from compounds like thymol and pulegone produced mixtures of various isomers, including neomenthol.[3][4] The challenge then became the separation and characterization of these individual stereoisomers. The development of methods such as fractional crystallization of diastereomeric esters and, later, gas chromatography, were pivotal in isolating and identifying each isomer, including this compound.[5] These classical separation techniques, though laborious, allowed chemists to study the distinct physical and chemical properties of each stereoisomer, contributing to a deeper understanding of stereoisomerism in cyclic systems.

Physicochemical and Spectroscopic Data

The distinct stereochemical arrangement of this compound gives rise to its unique set of physical and spectroscopic properties, which are crucial for its identification and differentiation from other menthol isomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | [6] |

| Molecular Weight | 156.27 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -22 °C | [6] |

| Boiling Point | 212 °C at 760 mmHg | [6] |

| Density | 0.899 g/mL at 25 °C | [6] |

| Optical Rotation | [α]²⁰/D +16° to +20° (neat) | [6] |

| Refractive Index | n²⁰/D 1.461 | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.10 (m, 1H), 1.84 (m, 1H), 1.72 (m, 2H), 1.66 (m, 1H), 1.53 (m, 1H), 1.28 (m, 1H), 1.08 (m, 1H), 0.96 (d, J=6.5 Hz, 3H), 0.92 (d, J=7.0 Hz, 3H), 0.87 (d, J=7.0 Hz, 3H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 67.8, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.4, 21.2, 20.7 | [6] |

| Infrared (IR) | ν (cm⁻¹): 3427 (O-H stretch), 2947, 2916, 2869 (C-H stretch), 1456, 1367 (C-H bend) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of this compound.

Synthesis of a Neomenthol-Enriched Mixture via Meerwein-Ponndorf-Verley (MPV) Reduction of Menthone

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8][9][10][11] The reduction of menthone generally yields a mixture of menthol and neomenthol. The ratio of the diastereomers can be influenced by the reaction conditions.

Materials:

-

Menthone (racemic or enantiomerically pure)

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene (optional, as solvent)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, a reflux condenser protected by a drying tube, and a magnetic stirrer.

-

To the flask, add menthone (1 equivalent) and a solution of aluminum isopropoxide (1.2 equivalents) in anhydrous isopropanol. Anhydrous toluene can be used as a co-solvent.

-

Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 10% hydrochloric acid with vigorous stirring until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of menthol and neomenthol, which can be further purified by column chromatography or fractional distillation.

Chiral Resolution of Menthol Isomers via Fractional Crystallization of Diastereomeric Esters

This method relies on the conversion of a racemic mixture of menthol isomers into diastereomeric esters by reaction with a chiral carboxylic acid. The resulting diastereomers have different physical properties and can be separated by fractional crystallization.[5][12]

Materials:

-

Racemic menthol mixture

-

Chiral resolving agent (e.g., (-)-menthoxyacetic acid or another chiral carboxylic acid)

-

Esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))

-

Anhydrous dichloromethane or other suitable solvent

-

Hexane or other non-polar solvent for crystallization

-

Lithium aluminum hydride (LiAlH₄) or potassium hydroxide for hydrolysis

-

Standard glassware for organic synthesis and crystallization

Procedure:

-

Esterification: In a round-bottom flask, dissolve the racemic menthol mixture (1 equivalent), the chiral resolving agent (1 equivalent), and DMAP (0.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath and add DCC (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude diastereomeric esters by column chromatography.

-

Fractional Crystallization: Dissolve the purified mixture of diastereomeric esters in a minimal amount of a hot solvent (e.g., hexane or ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomer.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the more soluble diastereomer.

-

Repeat the crystallization process to improve the purity of the separated diastereomers.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters back to the enantiomerically pure alcohols using a suitable method, such as reduction with LiAlH₄ or saponification with potassium hydroxide.

-

Purify the resulting enantiomerically pure menthol isomer by column chromatography or distillation.

Analysis of Menthol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like menthol isomers. The use of a chiral column allows for the separation of enantiomers.[7][13][14][15][16]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A chiral capillary column is essential for separating all eight stereoisomers. A common choice is a cyclodextrin-based column, such as a (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin column.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An example program could be: initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 2 °C/min, and hold for 10 minutes. The program should be optimized for the specific column and instrument.

-

MS Detector (if used):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Transfer Line Temperature: 280 °C.

-

Sample Preparation:

-

Prepare a dilute solution of the menthol isomer mixture in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

-

If necessary, derivatize the alcohols to their trimethylsilyl (TMS) ethers to improve chromatographic performance, although this is not always required.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data according to the instrument settings.

-

Identify the individual isomers by comparing their retention times to those of authentic standards and their mass spectra to library data.

Mandatory Visualization

Synthesis and Separation Workflow for Menthol Isomers

The following diagram illustrates a general workflow for the synthesis of a mixture of menthol isomers from menthone and their subsequent separation.

Caption: Workflow for the synthesis, separation, and analysis of menthol isomers.

Conclusion

This compound, while less common than its famous diastereomer (-)-menthol, is a valuable compound for stereochemical studies and as a chiral auxiliary in organic synthesis. Its discovery and characterization were milestones in the understanding of terpene chemistry. The experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, separation, and analysis of this and other menthol stereoisomers. As analytical techniques continue to advance, our understanding of the subtle yet significant differences between these fascinating molecules will undoubtedly deepen.

References

- 1. muzablends.com [muzablends.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. US3943181A - Separating optically pure d-l-isomers of menthol, neomenthol and isomenthol - Google Patents [patents.google.com]

- 6. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. courses.minia.edu.eg [courses.minia.edu.eg]

- 11. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 12. DE2109456A1 - Resolution of menthol, neomenthol or isomenthol racemic mixtures - - by esterification with benzoic acid derivs - Google Patents [patents.google.com]

- 13. coresta.org [coresta.org]

- 14. academic.oup.com [academic.oup.com]

- 15. gcms.cz [gcms.cz]

- 16. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

Spectroscopic Data and Analysis of (+)-Neomenthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Neomenthol, a naturally occurring organic compound. The information presented herein is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, stereoselective synthesis, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to this compound

This compound is one of the four stereoisomers of menthol. Its chemical structure consists of a cyclohexane ring substituted with a methyl group and an isopropyl group. The specific stereochemistry of this compound is (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.103 | m | H-1 |

| 1.835 | m | H-2 |

| 1.74 - 1.71 | m | H-5, H-6a |

| 1.66 | m | H-8 |

| 1.53 | m | H-3a |

| 1.50 | m | H-4a |

| 1.277 | m | H-3e |

| 1.083 | m | H-6e |

| 0.957 | d | CH₃-9 |

| 0.917 | d | CH₃-10 |

| 0.869 | d | CH₃-7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1][3][4]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 67.57 | C-1 (CHOH) |

| 47.88 | C-2 (CH) |

| 42.50 | C-6 (CH₂) |

| 34.99 | C-4 (CH₂) |

| 29.05 | C-5 (CH) |

| 25.72 | C-8 (CH) |

| 24.09 | C-3 (CH₂) |

| 22.28 | C-7 (CH₃) |

| 21.10 | C-10 (CH₃) |

| 20.64 | C-9 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and alkane C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 (broad) | O-H stretch | Alcohol |

| ~2850-2960 | C-H stretch | Alkane |

| ~1370-1450 | C-H bend | Alkane |

| ~1000-1260 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for (+)-Neomenthal [1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | 26.7 | [M]⁺ (Molecular Ion) |

| 138 | 26.7 | [M - H₂O]⁺ |

| 123 | 21.0 | [M - H₂O - CH₃]⁺ |

| 95 | 77.1 | [M - C₃H₇ - H₂O]⁺ or [C₇H₁₁]⁺ |

| 81 | 59.8 | [C₆H₉]⁺ |

| 71 | 100.0 | [C₅H₁₁]⁺ or [M - C₆H₁₃]⁺ |

| 55 | 41.5 | [C₄H₇]⁺ |

| 43 | 28.9 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 38.9 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Standard: TMS (δ = 0.00 ppm).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

FT-IR Spectroscopy

Sample Preparation: As this compound is a low-melting solid or viscous liquid at room temperature, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

-

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis and structure elucidation of an organic compound like this compound is depicted in the following workflow diagram.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

An In-depth Technical Guide to the Thermodynamic Stability Analysis of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of (+)-neomenthol, a significant stereoisomer of menthol. The document delves into its conformational landscape, relative stability compared to other menthol diastereomers, and the experimental and computational methodologies employed for such evaluations. This guide is intended to be a valuable resource for professionals in research, science, and drug development who are engaged with the physicochemical properties of terpenoids and their implications in various applications.

Introduction to this compound and its Stereoisomers

(+)-Neomenthal, chemically known as (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol, is one of the eight stereoisomers of menthol.[1][2] The stereochemistry of the three chiral centers in the p-menthane skeleton gives rise to four pairs of enantiomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[3] The spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring dictates the distinct physical, chemical, and biological properties of each isomer, with thermodynamic stability being a crucial factor influencing their natural abundance, reactivity, and interaction with biological systems.

While (-)-menthol is the most abundant and commercially significant isomer, known for its characteristic cooling sensation, this compound is also a naturally occurring component in essential oils, albeit typically in smaller quantities.[3] Understanding the thermodynamic stability of (+)-neomenthal is essential for processes such as isomer separation, asymmetric synthesis, and for elucidating its role in biological pathways.

Thermodynamic Stability Analysis

The thermodynamic stability of a molecule is fundamentally related to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. For conformational isomers like those of menthol, the relative stability is determined by the energy differences between their various chair and boat conformations, as well as the rotational positions (rotamers) of their substituent groups.

Conformational Analysis and Relative Stability

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the conformational preferences and relative stabilities of menthol diastereomers.[4][5] These studies consistently show that the most stable conformation for all menthol isomers is a chair form where the bulky isopropyl group occupies an equatorial position to minimize steric hindrance.

For this compound, the hydroxyl group is in an axial position while the methyl and isopropyl groups are in equatorial positions. This arrangement leads to a higher energy state compared to (+)-menthol, where all three substituents are equatorial. The relative energies of the most stable conformers of the four main menthol diastereomers generally follow the trend:

Menthol < Isomenthol < Neomenthol < Neoisomenthol

This indicates that neomenthol is thermodynamically less stable than menthol and isomenthol.[6]

Quantitative Thermodynamic Data

While extensive experimental calorimetric data is available for L-menthol and DL-menthol, specific experimental values for the Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and standard molar entropy (S°) of this compound are not readily found in the literature.[7] The available data primarily focuses on the more abundant menthol isomers.

However, computational chemistry provides valuable estimates of the relative energies between the menthol isomers. These calculated energy differences can be used to approximate the differences in their enthalpies of formation.

Table 1: Relative Stability of Menthol Diastereomers (Computational Data)

| Diastereomer | Relative Energy (kJ/mol) | Relative Stability Ranking |

| Menthol | 0 (Reference) | 1 (Most Stable) |

| Isomenthol | > 0 | 2 |

| This compound | > Isomenthol | 3 |

| Neoisomenthol | > Neomenthol | 4 (Least Stable) |

Note: The exact energy differences can vary slightly depending on the computational method and basis set used. The trend, however, remains consistent across different studies.

Experimental Protocols for Thermodynamic Stability Determination

The thermodynamic stability of organic compounds like this compound can be experimentally determined using calorimetric techniques. These methods measure the heat changes associated with chemical reactions or physical transitions, providing direct insights into the enthalpy and heat capacity of the substance.

Bomb Calorimetry